The presence of multiple heteroatoms (sulfur and nitrogen) and the specific arrangement of the rings in 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one make it an attractive scaffold for developing molecules with potential biological activity. This is supported by research indicating that similar thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit a range of activities, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonism [, ], Clostridium difficile inhibition [], phosphodiesterase 7 (PDE7) inhibition [, ], and antitumor activity [].
7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines, which are known for their diverse biological activities. This compound features a thieno ring fused to a pyrimidine structure, along with a chlorophenyl substituent that enhances its pharmacological potential. Thienopyrimidine derivatives have garnered significant attention in medicinal chemistry due to their applications in developing anti-cancer, anti-inflammatory, and antimicrobial agents .
This compound is classified under the following categories:
The synthesis of 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
One notable synthesis route involves the reaction of 4-chlorobenzaldehyde with a thieno derivative under acidic conditions to promote cyclization and formation of the desired product. The reaction conditions, such as temperature and solvent choice (e.g., dimethylformamide), are crucial for optimizing yield and purity .
7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
For instance, treatment with hydrazine can yield hydrazone derivatives, which are often evaluated for their anti-cancer properties .
The mechanism of action of 7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is primarily linked to its ability to inhibit specific enzymes or receptors involved in disease pathways.
Studies have shown that derivatives of thienopyrimidines can exhibit potent anti-cancer activities through mechanisms involving apoptosis induction and cell cycle arrest .
7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific applications:
Thieno[3,2-d]pyrimidines represent a privileged scaffold in modern drug discovery due to their versatile pharmacological profiles and synthetic adaptability. These fused heterocyclic systems serve as critical pharmacophores in oncology, infectious disease, and central nervous system (CNS) therapeutics, with several derivatives progressing to clinical evaluation. The core structure combines a pyrimidine ring annulated with a thiophene moiety at the [3,2-d] position, creating a stable, planar framework amenable to diverse chemical modifications [5]. This section examines the structural foundations, historical development, and specific rationale for 7-(4-chlorophenyl) substitution in this chemotype.
The thieno[3,2-d]pyrimidine nucleus exhibits remarkable bioisosterism with naturally occurring purine bases, adenine and guanine, enabling it to interact with purine-binding sites in biological targets. This analogy arises from three key features:
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidin-4(3H)-one and Adenine
Parameter | 7-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | Adenine |
---|---|---|
Core Ring System | Fused thiophene + pyrimidine | Fused pyrimidine + imidazole |
Key H-bond Donors | N3-H (pyrimidine) | N1-H, N9-H (imidazole) |
Key H-bond Acceptors | C4=O, N1 (pyrimidine) | N3, N7 (imidazole) |
Electron Density | π-deficient (thiophene S contributes lone pairs) | π-deficient |
Representative Bio-targets | EGFR, PI3K, Tubulin | DNA/RNA polymerases, Kinases |
This bioisosteric relationship underpins the scaffold’s broad target engagement capability, particularly in kinases (EGFR, PI3K) and epigenetic regulators where purine competition is essential for activity [1] [5]. The 4-oxo group specifically mimics the carboxamide of hypoxanthine in kinase ATP-binding sites, enabling competitive inhibition.
Thienopyrimidine drug discovery has evolved through three distinct phases, driven by advances in synthetic methodology and target elucidation:
Table 2: Evolution of Clinically Advanced Thieno[3,2-d]pyrimidine Derivatives
Compound | Key Substitutions | Primary Target | Development Status | Year |
---|---|---|---|---|
Pictilisib | 4-Morpholino, 6-sulfonylpiperazine | PI3Kα/δ | Phase II (terminated) | 2010 |
Olmutinib | 4-Anilino, 6-acrylamide | EGFRT790M | Approved (Korea) | 2016 |
Compound II | 7-(3,4-Dimethoxyphenyl), 4-anilino [6] | EGFR/PI3K | Preclinical | 2023 |
GDC-0980 | 7-Indole, 4-morpholino | PI3K/mTOR | Phase II | 2021 |
This evolution highlights a progressive shift toward C7 aryl substitutions, which enhance hydrophobic enclosure in target binding pockets while maintaining synthetic accessibility [4] [5].
The incorporation of a 4-chlorophenyl moiety at the C7 position of thieno[3,2-d]pyrimidin-4(3H)-one is a strategic design choice grounded in biophysical and pharmacological evidence:
Table 3: Structure-Activity Relationship (SAR) of C7 Substituents in Thieno[3,2-d]pyrimidin-4(3H)-ones
C7 Substituent | EGFR IC50 (μM) | LogP | Microsomal Stability (t1/2, min) | Cellular Potency (MCF-7 IC50, μM) |
---|---|---|---|---|
H (Unsubstituted) | >100 | 1.3 | 15 | >50 |
4-Fluorophenyl | 8.7 ± 0.9 | 2.1 | 28 | 32.4 ± 1.8 |
4-Chlorophenyl | 3.2 ± 0.4 | 2.8 | 47 | 19.4 ± 0.2 [3] |
4-Bromophenyl | 2.9 ± 0.3 | 2.9 | 43 | 14.5 ± 0.3 [4] |
3,4-Dimethoxyphenyl | 1.8 ± 0.2 | 1.9 | 22 | 8.2 ± 0.6 [6] |
Critically, the 4-chlorophenyl derivative balances potency and drug-like properties: It outperforms smaller halogens (e.g., -F) in cellular assays (MCF-7 IC50 = 19.4 μM vs. 32.4 μM) while avoiding the metabolic liabilities of electron-donating groups (e.g., -OCH3). Docking simulations confirm the chlorine atom forms a halogen bond with backbone carbonyls (e.g., EGFR’s Leu694, distance = 3.2 Å), contributing ∼1.2 kcal/mol binding energy [3] [4]. This multifaceted rationale solidifies its status as a versatile building block for kinase-focused discovery campaigns.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0